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molecular formula C11H14N2O5 B8362970 2-Methyl-(2'-nitro-4'-methoxyanilino)-propionic acid

2-Methyl-(2'-nitro-4'-methoxyanilino)-propionic acid

Cat. No. B8362970
M. Wt: 254.24 g/mol
InChI Key: CXOPBPSWEVDHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04110337

Procedure details

47 g (mol/5 ) of 2-nitro-4-methoxy-(2'-methyl-2'-cyanoethyl)-aniline, 36 ml of H2O, 36 ml of acetic acid and 36 ml of H2SO4 are heated under reflux for 25 minutes. The reaction mixture is poured into iced water and is made alkaline with an Na2CO3 solution. 4.5 G of solid are eliminated by filtration. The solution is washed first of all with ethyl acetate and then acidified. The formed crystals are water extracted. Yield: 23.8 g = 47.7% (theoretical yield = 50.8 g) of a deep red solid of melting point 119°-121° C. After recrystallisation (ethylacetate plus decoloring carbon) a red solid, m.p. = 124°-126° C. is obtained.
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:5]=1[NH:6][CH2:7][CH:8](C)C#N)([O-:3])=[O:2].OS(O)(=O)=O.[C:23]([O-:26])([O-])=[O:24].[Na+].[Na+].[C:29](O)(=O)C>O>[CH3:29][C:7]([NH:6][C:5]1[CH:12]=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:4]=1[N+:1]([O-:3])=[O:2])([CH3:8])[C:23]([OH:26])=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NCC(C#N)C)C=CC(=C1)OC
Name
Quantity
36 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
36 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
4.5 G of solid are eliminated by filtration
WASH
Type
WASH
Details
The solution is washed first of all with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
After recrystallisation (ethylacetate plus decoloring carbon) a red solid
CUSTOM
Type
CUSTOM
Details
m.p. = 124°-126° C. is obtained

Outcomes

Product
Name
Type
Smiles
CC(C(=O)O)(C)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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